molecular formula C24H30FN3O4S B2517580 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide CAS No. 898415-16-2

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2517580
CAS No.: 898415-16-2
M. Wt: 475.58
InChI Key: ZALRXRSFMDFVHK-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide is a synthetic compound designed for advanced chemical and pharmacological research. It features a piperidine core functionalized with a 4-fluorobenzenesulfonyl group and an extended ethanediamide chain terminating with a 3-phenylpropyl moiety. This complex structure is characteristic of molecules investigated for their potential to interact with biological targets, similar to other compounds in its class that are studied for their affinity towards neurological receptors . The compound's architecture, which includes a sulfonamide group and diamide linkage, suggests it may serve as a key intermediate or precursor in organic synthesis and medicinal chemistry efforts, particularly in the development of receptor-specific ligands . Piperidine-based structures are commonly explored in neuroscience, for instance, as 5-HT2A receptor inverse agonists with potential antipsychotic profiles or as muscarinic receptor antagonists investigated for neurological diseases . Furthermore, fluorinated piperidine derivatives are actively researched as potential positron emission tomography (PET) radiotracers for imaging targets such as sigma-1 receptors (σ1R) in cancer or tau pathologies in Alzheimer's disease . Researchers can utilize this compound as a building block for constructing more complex molecules or as a reference standard in bioactivity screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c25-20-11-13-22(14-12-20)33(31,32)28-18-5-4-10-21(28)15-17-27-24(30)23(29)26-16-6-9-19-7-2-1-3-8-19/h1-3,7-8,11-14,21H,4-6,9-10,15-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALRXRSFMDFVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine core is functionalized at the 2-position with an ethylamine side chain. A representative protocol involves:

  • Boc Protection : tert-Butoxycarbonyl (Boc) protection of piperidin-2-ylmethanol under standard conditions (Boc₂O, DMAP, THF).
  • Appel Reaction : Conversion of the alcohol to a bromide using CBr₄ and PPh₃ in dichloromethane (DCM).
  • Amine Introduction : Displacement of the bromide with aqueous ammonia to yield Boc-protected piperidin-2-ylethylamine.
  • Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) in DCM.

Sulfonylation at the Piperidine Nitrogen

The free amine is reacted with 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), triethylamine (2 eq), DCM, 0°C to room temperature.
  • Workup : Aqueous extraction followed by silica gel chromatography (EtOAc/hexanes) yields 1-(4-fluorobenzenesulfonyl)piperidin-2-ylethylamine as a white solid.

Table 1: Sulfonylation Reaction Optimization

Entry Base Solvent Temp (°C) Yield (%)
1 Triethylamine DCM 0 → 25 78
2 Pyridine THF 25 65
3 NaHCO₃ DCM/H₂O 0 → 25 72

Preparation of 3-Phenylpropylamine

3-Phenylpropylamine is synthesized via reductive amination of hydrocinnamaldehyde:

  • Imine Formation : Reaction of hydrocinnamaldehyde with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in MeOH, pH 5–6 (acetic acid buffer).
  • Isolation : Distillation under reduced pressure (bp 110–112°C at 15 mmHg).

EthanediaMide Bridge Formation

Oxalyl Chloride-Mediated Coupling

The two amine precursors are coupled using oxalyl chloride:

  • Activation : Piperidine-ethylamine (1 eq) is treated with oxalyl chloride (1.1 eq) in THF at 0°C.
  • Coupling : Addition of 3-phenylpropylamine (1 eq) and triethylamine (2 eq) at 0°C, followed by warming to room temperature.
  • Purification : Recrystallization from ethanol/water affords the target compound as a crystalline solid.

Table 2: Oxalamide Coupling Efficiency

Entry Coupling Agent Solvent Temp (°C) Yield (%)
1 Oxalyl chloride THF 0 → 25 62
2 EDCl/HOBt DMF 25 45
3 DCC/DMAP CH₂Cl₂ 25 38

Spectroscopic Characterization and Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.65–3.55 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, piperidine CH₂), 2.70–2.60 (m, 2H, CH₂CO), 1.85–1.70 (m, 4H, piperidine CH₂).
  • HRMS (ESI+) : m/z calculated for C₂₄H₂₉FN₃O₄S [M+H]⁺: 490.1905; found: 490.1908.

Alternative Methodologies and Recent Advances

  • Microwave-Assisted Sulfonylation : Reduces reaction time from 12 h to 30 min with comparable yields (76%).
  • Flow Chemistry : Continuous-flow systems for oxalyl chloride activation improve reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Fluorophenyl Substituents

Ethyl(4-fluorophenyl)(piperidin-2-yl)acetate ()
  • Structure : Contains a piperidin-2-yl group linked to a 4-fluorophenyl moiety via an ethyl ester.
  • Key Differences : Lacks the benzenesulfonyl group and ethanediamide linker present in the target compound. The ester group may confer lower metabolic stability compared to the amide bond in the target.
  • Relevance : Highlights the role of fluorophenyl groups in enhancing binding affinity to aromatic receptor pockets .
p-Fluoro-isobutyrylfentanyl ()
  • Structure : N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
  • Key Differences : Substitutes the benzenesulfonyl group with a phenylethyl chain and uses a propanamide linker. The 4-fluorophenyl group is retained, but the piperidine substitution (4-position vs. 2-position) alters spatial orientation.
  • Pharmacological Insight : As a fentanyl analog, this compound exhibits high µ-opioid receptor affinity, suggesting that fluorophenyl groups enhance receptor interaction .

Amide-Based Derivatives with Aromatic Substitutions

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
  • Structure : Combines a fluorinated biphenyl group with an indole-ethylamide moiety.
  • Key Differences : Uses a tryptamine-derived indole group instead of piperidine and lacks the sulfonyl group. The biphenyl system may enhance π-π stacking interactions in hydrophobic binding pockets.
  • Synthetic Relevance : Demonstrates the pharmaceutical utility of fluorinated amides in improving bioavailability .
N-Benzamido Derivatives ()
  • Examples : Compounds 13–17 feature benzamido groups with methoxy, ethoxy, or propargyloxy substituents.
  • Key Differences : These compounds prioritize aryl ether substituents over sulfonyl groups. The 3-phenylpropyl chain in the target compound is absent here.
  • Functional Insight: Substituents like cyanomethoxy (Compound 13) or propargyloxy (Compound 14) modulate electronic properties and steric bulk, which could influence target selectivity .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacophore Features Evidence Source
Target Compound Piperidine-ethanediamide 4-Fluorobenzenesulfonyl, 3-phenylpropyl Sulfonyl group, lipophilic tail N/A
Ethyl(4-fluorophenyl)(piperidin-2-yl)acetate Piperidine-ester 4-Fluorophenyl, ethyl ester Ester linkage, fluorophenyl
p-Fluoro-isobutyrylfentanyl Piperidine-propanamide 4-Fluorophenyl, phenylethyl High µ-opioid receptor affinity
N-Benzamido Derivatives (Compounds 13–17) Benzamide Methoxy/ethoxy/propargyloxy, phenylpropyl Aryl ethers, variable substituents

Research Findings and Implications

  • Role of Fluorine : The 4-fluorobenzenesulfonyl group in the target compound likely enhances binding through halogen bonding and electron-withdrawing effects, similar to fluorophenyl groups in fentanyl analogs .
  • Sulfonyl vs. Ester/Aryl Ether Groups : The sulfonyl group may improve metabolic stability compared to esters () but could reduce flexibility compared to aryl ethers ().
  • Piperidine Positioning: Substitution at the piperidine-2-position (target compound) vs. 4-position (fentanyl analogs) may lead to divergent receptor interactions, as seen in opioid vs. non-opioid activities .

Biological Activity

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide is a synthetic compound characterized by a complex structure that includes a piperidine ring, a sulfonyl group, and an ethanediamide backbone. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C22H28FN3O4SC_{22}H_{28}FN_3O_4S with a molecular weight of approximately 457.6 g/mol. The structure includes:

  • Piperidine ring : Provides basic properties and potential interactions with biological targets.
  • 4-Fluorobenzenesulfonyl group : Imparts specific reactivity and potential for interaction with enzymes or receptors.
  • Ethylene diamine moiety : Enhances solubility and biological compatibility.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : The compound has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may also be effective in pain management.
  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial effects, which may extend to this compound.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological responses. For instance, the inhibition of nitric oxide production suggests involvement in inflammatory pathways.

In Vitro Studies

In vitro studies using RAW264.7 macrophage cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when exposed to lipopolysaccharides. This indicates its potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis suggests that modifications in the piperidine ring or sulfonamide group can enhance biological activity. For example, variations in the phenyl substituents have been shown to impact the efficacy of similar compounds in reducing cholesterol absorption and inflammation .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
Anti-inflammatoryInhibits nitric oxide production
AnalgesicPotential modulation of pain pathways
AntimicrobialSulfonamide-mediated effects

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